Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Scientific Research Applications
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It serves as a building block for the development of novel materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
While the specific mechanism of action for Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is not mentioned, compounds with the isoxazole moiety are commonly found in many commercially available drugs and have been associated with various diseases, making them an attractive target for the treatment of cancer and inflammation .
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . In the future, more research could be conducted to explore the potential applications of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate in drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate typically involves the bromination of 4-methylbenzo[d]isoxazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification process is usually carried out under acidic conditions with sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include amine or thiol derivatives of the original compound.
Oxidation: The major product is 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid.
Reduction: The major product is 5-bromo-4-methylbenzo[d]isoxazole-3-methanol.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
- 5-Bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid
- Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMETZWGUUWPXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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